molecular formula C15H22NO5PS2 B13756756 3-(1-Methylethyl)phenyl(((dimethoxyphosphinothioyl)thio)acetyl)methylcarbamate CAS No. 22343-07-3

3-(1-Methylethyl)phenyl(((dimethoxyphosphinothioyl)thio)acetyl)methylcarbamate

Cat. No.: B13756756
CAS No.: 22343-07-3
M. Wt: 391.4 g/mol
InChI Key: NEZZLYHNLCQXDS-UHFFFAOYSA-N
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Description

(3-Propan-2-ylphenyl)n-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a carbamate group, a phosphinothioylsulfanyl group, and a propan-2-ylphenyl group, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Propan-2-ylphenyl)n-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the propan-2-ylphenyl derivative, followed by the introduction of the carbamate group through a reaction with an appropriate isocyanate. The final step involves the addition of the dimethoxyphosphinothioylsulfanyl group under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(3-Propan-2-ylphenyl)n-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-Propan-2-ylphenyl)n-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Propan-2-ylphenyl)n-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these actions are often complex and require further research to fully understand.

Comparison with Similar Compounds

Similar Compounds

  • (3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate
  • (3-Propan-2-ylphenyl) 2-nitrobenzenesulfonamide

Uniqueness

Compared to similar compounds, (3-Propan-2-ylphenyl)n-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

22343-07-3

Molecular Formula

C15H22NO5PS2

Molecular Weight

391.4 g/mol

IUPAC Name

(3-propan-2-ylphenyl) N-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate

InChI

InChI=1S/C15H22NO5PS2/c1-11(2)12-6-5-7-14(8-12)21-15(18)16-9-13(17)10-24-22(23,19-3)20-4/h5-8,11H,9-10H2,1-4H3,(H,16,18)

InChI Key

NEZZLYHNLCQXDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC(=O)NCC(=O)CSP(=S)(OC)OC

Origin of Product

United States

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